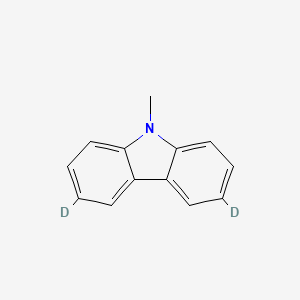
3,6-Dideuterio-9-methylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dideuterio-9-methylcarbazole is a deuterated derivative of 9-methylcarbazole, where the hydrogen atoms at the 3 and 6 positions are replaced with deuterium. This compound belongs to the carbazole family, which is known for its aromatic heterocyclic structure. Carbazole derivatives have gained significant attention due to their unique photochemical and thermal stability, as well as their excellent charge transport properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dideuterio-9-methylcarbazole typically involves the deuteration of 9-methylcarbazole. One common method is the direct bromination of 9-methylcarbazole at the 3 and 6 positions using N-Bromo succinimide (NBS), followed by a deuteration step using deuterium gas or deuterated reagents . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dideuterio-9-methylcarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with functional groups at the 3 and 6 positions.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various substituents at the 3 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,6-diformyl-9-methylcarbazole, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
3,6-Dideuterio-9-methylcarbazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other deuterated carbazole derivatives for studying reaction mechanisms and kinetics.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development, particularly in designing deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties
Mécanisme D'action
The mechanism of action of 3,6-Dideuterio-9-methylcarbazole involves its interaction with molecular targets through its aromatic structure. The deuterium atoms at the 3 and 6 positions can influence the compound’s electronic properties, potentially altering its reactivity and stability. This can affect the pathways involved in its chemical reactions and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dihydroxy-9-methylcarbazole
- 3,6-Dibromo-9-methylcarbazole
- 3,6-Diformyl-9-methylcarbazole
Uniqueness
3,6-Dideuterio-9-methylcarbazole is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable for specific applications where isotopic labeling is required, such as in mechanistic studies and tracing experiments .
Propriétés
Formule moléculaire |
C13H11N |
|---|---|
Poids moléculaire |
183.24 g/mol |
Nom IUPAC |
3,6-dideuterio-9-methylcarbazole |
InChI |
InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3/i2D,3D |
Clé InChI |
SDFLTYHTFPTIGX-PBNXXWCMSA-N |
SMILES isomérique |
[2H]C1=CC=C2C(=C1)C3=CC(=CC=C3N2C)[2H] |
SMILES canonique |
CN1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















